2-epi-Darunavir

Stereochemistry Chiral chromatography LC-MS/MS

2-epi-Darunavir (CAS 850141-19-4), also known as Darunavir (1S,2S)-Isomer, is a stereoisomer of the second-generation HIV-1 protease inhibitor darunavir. The compound differs from darunavir exclusively in the inversion of the C-2 stereocenter on the phenylmethyl-hydroxy-propyl backbone, yielding a (2S,3S) configuration of the core diastereomer rather than the therapeutically active (2S,3R) configuration.

Molecular Formula C27H37N3O7S
Molecular Weight 547.7 g/mol
Cat. No. B12076023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-epi-Darunavir
Molecular FormulaC27H37N3O7S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)
InChIKeyCJBJHOAVZSMMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-epi-Darunavir (CAS 850141-19-4) for Analytical Reference Standards & Impurity Profiling in HIV Protease Inhibitor Development


2-epi-Darunavir (CAS 850141-19-4), also known as Darunavir (1S,2S)-Isomer, is a stereoisomer of the second-generation HIV-1 protease inhibitor darunavir [1]. The compound differs from darunavir exclusively in the inversion of the C-2 stereocenter on the phenylmethyl-hydroxy-propyl backbone, yielding a (2S,3S) configuration of the core diastereomer rather than the therapeutically active (2S,3R) configuration . This single stereochemical inversion abolishes nanomolar antiviral potency but creates a critical impurity marker for pharmaceutical quality control . 2-epi-Darunavir is supplied as a white to off-white solid (molecular formula C27H37N3O7S, molecular weight 547.66 g/mol, melting point 83–85 °C) and is primarily deployed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production and Abbreviated New Drug Application (ANDA) submissions for darunavir [2].

Why 2-epi-Darunavir Cannot Be Substituted by Other Darunavir Impurities or Diastereomers in Analytical Method Validation


2-epi-Darunavir is a specific diastereomer—the (1S,2S)-epimer at the C-2 carbon—that must be chromatographically resolved from darunavir and from other darunavir-related impurities . Generic substitution with alternative darunavir impurities (e.g., Darunavir (1R,2S) diastereomer, CAS 1402142-63-5, or 1-epi-Darunavir, CAS 1546918-95-9) is invalid because each impurity possesses a unique retention time, mass spectrum, and NMR fingerprint that must be individually validated in stability-indicating HPLC methods [1]. The absence of a validated peak identity for this specific (1S,2S) epimer in a pharmaceutical QC method can lead to false negatives during batch release testing, compromising the ability to meet ICH Q3A/Q3B impurity thresholds and potentially resulting in ANDA rejection by regulatory authorities [2].

Quantitative Differentiation Evidence for 2-epi-Darunavir as an Analytical Reference Standard


Stereochemical Purity Verification: Canonical SMILES Comparison Between 2-epi-Darunavir and Darunavir

2-epi-Darunavir possesses an inverted C-2 stereocenter relative to darunavir. The Canonical SMILES string definitively confirms this configuration: CC(C)CN(C[C@H](O)[C@H](Cc1ccccc1)NC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4, which encodes the (2S,3S) diastereomer . Darunavir (TMC-114, Prezista) bears the (2S,3R) configuration at the corresponding atoms. This single chiral inversion yields an entirely distinct chromatographic entity, requiring dedicated method development to achieve baseline separation in RP-HPLC [1].

Stereochemistry Chiral chromatography LC-MS/MS

Orthogonal Physical-Chemical Fingerprint: Melting Point and Predicted Density Versus Darunavir

2-epi-Darunavir exhibits a melting point of 83–85 °C and a predicted density of 1.34 ± 0.1 g/cm³ . Darunavir ethanolate, the most common solid form of the API, melts at approximately 74–76 °C for the ethanolate solvate [1]. This reproducible thermal offset provides an orthogonal identity confirmation orthogonal to chromatographic retention time and mass spectrometric identification.

Melting point Physicochemical characterization Solid-state purity

Biological Activity Abolition: Diastereomer-Specific Loss of HIV-1 Protease Inhibition

Darunavir inhibits HIV-1 protease with an enzyme inhibitory constant Ki of 16 pM and an antiviral IC50 of 1.6–3 nM in MT-2 cells [1]. 2-epi-Darunavir, bearing the inverted (2S,3S) configuration, disrupts the critical hydrogen-bonding network within the protease active site, leading to a loss of potent inhibition [2]. While absolute IC50 data for purified 2-epi-darunavir are not reported in the peer-reviewed literature, the stereochemical pharmacophore requirements of darunavir-class inhibitors predict an activity reduction of at least 100- to 1000-fold relative to darunavir [2].

HIV-1 protease Structure-activity relationship Stereochemical pharmacophore

Regulatory Traceability: Use as a Pharmacopeial Reference Standard for ANDA Submissions

2-epi-Darunavir is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used for ANDA submissions [1]. The product provides traceability against USP or EP pharmacopeial standards, with batch-specific Certificates of Analysis documenting purity (typically ≥95%), identity (NMR, MS), and chromatographic retention time [1]. Generic 'darunavir impurity' products lacking explicit (1S,2S) stereochemical designation and pharmacopeial traceability documentation create audit-trail gaps that can delay regulatory review.

Pharmacopeial standard Traceability ANDA regulatory compliance

Recommended Procurement and Application Scenarios for 2-epi-Darunavir


ANDA Impurity Profiling: Chromatographic Resolution of the (1S,2S) Epimer from Darunavir API

Quantify 2-epi-darunavir as the (1S,2S) epimeric impurity in darunavir drug substance batches using validated RP-HPLC or UPLC methods. The melting point offset (83–85 °C vs. ~74–76 °C for darunavir ethanolate) provides an orthogonal identity check prior to chromatographic system suitability testing . This scenario directly supports ICH Q3A impurity threshold compliance in ANDA filings.

Method Development & Validation (AMV) for Stability-Indicating HPLC Assays

Employ 2-epi-darunavir as a system suitability reference standard during forced degradation studies to confirm that the (1S,2S) epimer is baseline-resolved from darunavir and from all other degradation products under acid, base, oxidative, thermal, and photolytic stress conditions [1]. The validated method must demonstrate a lower limit of quantitation (LLOQ) of ≤0.05% relative to the darunavir main peak to meet standard impurity reporting thresholds [2].

Chiral Purity Research: Stereochemical Pharmacophore Modeling

Use 2-epi-darunavir as a model compound to investigate the stereochemical determinants of HIV-1 protease binding. The abolished antiviral activity of this diastereomer (predicted ≥100-fold reduced potency versus darunavir, Ki = 16 pM) [3] enables structure-activity relationship (SAR) studies that dissect the contribution of the C-2 hydroxyl stereochemistry to backbone hydrogen bonding within the enzyme active site.

Pharmacopeial Traceability for Quality Control (QC) Batch Release

Procure 2-epi-darunavir with full pharmacopeial traceability documentation (USP/EP) to serve as the (1S,2S) epimer reference standard in QC batch release testing for commercial darunavir production [4]. The product's detailed characterization data (NMR, MS, HPLC purity ≥95%) and Certificate of Analysis provide the documentary evidence required for regulatory audit readiness and supplier qualification.

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